molecular formula C22H20N2O B5777359 2-BENZYL-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

2-BENZYL-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B5777359
M. Wt: 328.4 g/mol
InChI Key: NOHKVICCEWMVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BENZYL-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound, which includes a benzimidazole core with benzyl and methoxyphenyl substituents, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds efficiently, yielding the desired benzimidazole derivatives with high purity.

Industrial Production Methods

In an industrial setting, the production of benzimidazole derivatives often involves large-scale condensation reactions. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and efficiency. The separation and purification processes typically involve solvent extraction and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZYL-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substituents, which confer distinct biological activities. The presence of the benzyl and methoxyphenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-benzyl-1-[(2-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-25-21-14-8-5-11-18(21)16-24-20-13-7-6-12-19(20)23-22(24)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHKVICCEWMVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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